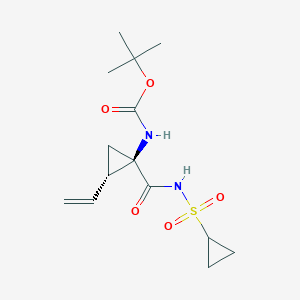

![molecular formula C22H22N2O5S B2629415 (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 465513-78-4](/img/structure/B2629415.png)

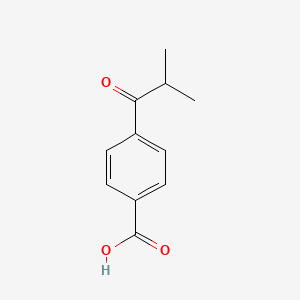

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.

BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, also known as ETHYL 2-[(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE.

Pharmaceutical Applications

This compound exhibits potential as a therapeutic agent due to its structural features, which are conducive to biological activity. The presence of the cyano group and the hydroxy-methoxyphenyl moiety suggests it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, inflammation, and bacterial infections .

Optoelectronic Applications

The compound’s unique electronic structure, characterized by its conjugated system, makes it a candidate for optoelectronic devices . It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the cyano and methoxy groups can enhance its electron-accepting and donating properties, respectively, which are crucial for the efficiency of these devices .

Dye-Sensitized Solar Cells (DSSCs)

Given its structural similarity to other compounds used in DSSCs, this compound could serve as a sensitizer in these solar cells. The conjugated system and the presence of electron-donating and electron-withdrawing groups can facilitate efficient light absorption and electron transfer, improving the overall efficiency of DSSCs .

Catalysis

The compound’s structure, particularly the tetrahydrobenzo[b]thiophene core, suggests it could act as a catalyst or a catalyst precursor in various chemical reactions. Its potential to stabilize transition states and intermediates could be leveraged in organic synthesis, including asymmetric catalysis .

Material Science

In material science, this compound could be used to develop novel polymers and materials with specific properties. Its ability to form stable, conjugated systems can be exploited to create materials with unique mechanical, thermal, and electronic properties, useful in various industrial applications .

Biochemical Research

The compound can be utilized in biochemical research to study enzyme interactions and inhibition. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .

Antioxidant Research

The hydroxy and methoxy groups in the compound suggest it could have antioxidant properties . This makes it a candidate for research into preventing oxidative stress-related diseases. It could be tested for its ability to scavenge free radicals and protect cells from oxidative damage .

Agricultural Chemistry

In agricultural chemistry, this compound could be explored as a pesticide or herbicide . Its unique structure might interact with specific biological pathways in pests or weeds, providing a new avenue for developing more effective and environmentally friendly agricultural chemicals .

properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-3-29-22(27)19-15-6-4-5-7-18(15)30-21(19)24-20(26)14(12-23)10-13-8-9-16(25)17(11-13)28-2/h8-11,25H,3-7H2,1-2H3,(H,24,26)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXVTPOTKBCIF-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=C(C=C3)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)

![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629344.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)

![2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2629352.png)